An In-Depth Technical Guide to Octanal-d16 for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Octanal-d16 for Researchers and Drug Development Professionals
Introduction
Octanal-d16 is the deuterated form of octanal, a saturated fatty aldehyde. In this isotopic variant, all sixteen hydrogen atoms have been replaced with deuterium. This substitution makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods. Its chemical inertness, coupled with its distinct mass difference from its non-deuterated counterpart, allows it to serve as an excellent internal standard for the accurate and precise measurement of octanal and other volatile organic compounds in complex matrices. This technical guide provides a comprehensive overview of the basic properties of Octanal-d16, its applications, and a detailed experimental protocol for its use.
Core Properties of Octanal-d16
Table 1: Physicochemical Properties of Octanal-d16 and Octanal
| Property | Octanal-d16 (Predicted/Supplier Data) | Octanal (Experimental Data) | References |
| CAS Number | 1219794-66-7 | 124-13-0 | [2] |
| Molecular Formula | C₈D₁₆O | C₈H₁₆O | [2] |
| Molecular Weight | 144.31 g/mol | 128.21 g/mol | [2] |
| Appearance | Oil/Liquid | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 163.4 ± 0.0 °C at 760 mmHg | 171 °C | [3] |
| Melting Point | - | 12-15 °C | [3] |
| Density | 0.8 ± 0.1 g/cm³ | ~0.82 g/cm³ at 20°C | [3] |
| Flash Point | 51.7 ± 0.0 °C | 125 °F (~51.7 °C) | [3] |
| Solubility | - | Insoluble in water, soluble in alcohol and oils | [3] |
Spectroscopic Data
Detailed experimental spectroscopic data for Octanal-d16 is not widely published. However, the expected spectra can be inferred from the data available for its non-deuterated analog, octanal.
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Mass Spectrometry (MS): A GC-MS spectrum for Octanal-d16 is available, which is crucial for its use as an internal standard.[4] The mass spectrum would show a molecular ion peak at m/z 144, distinguishing it from octanal (m/z 128).
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The ¹H NMR spectrum of Octanal-d16 is expected to show a significant reduction or complete absence of signals compared to octanal, confirming the high level of deuteration.
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¹³C NMR: The ¹³C NMR spectrum would be similar to that of octanal, though the signals for deuterated carbons would appear as multiplets due to C-D coupling.
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Infrared (IR) Spectroscopy: The IR spectrum of Octanal-d16 would be very similar to that of octanal, with the key difference being the presence of C-D stretching and bending vibrations at lower frequencies (around 2100-2200 cm⁻¹) compared to the C-H vibrations (around 2800-3000 cm⁻¹) in octanal. The characteristic C=O stretching vibration of the aldehyde group would be present in both.
Application in Quantitative Analysis
The primary application of Octanal-d16 is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of octanal and other volatile aldehydes.[2] The principle of IDMS relies on the addition of a known amount of the isotopically labeled standard to a sample. The labeled standard behaves almost identically to the endogenous analyte during sample preparation, extraction, and chromatographic separation. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio is independent of sample loss during the procedure.[5]
Experimental Protocol: Quantification of Volatile Aldehydes using Octanal-d16 as an Internal Standard
The following is a detailed methodology for the quantitative analysis of volatile aldehydes in a complex matrix, such as a food or biological sample, using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) and Octanal-d16 as an internal standard. This protocol is adapted from a general method for the analysis of volatile aldehydes using deuterated internal standards.[4]
1. Materials and Reagents
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Octanal-d16 (Internal Standard)
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Octanal (and other target aldehyde standards)
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Methanol (or other suitable solvent) for preparing standard solutions
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Sample matrix (e.g., fruit juice, plasma)
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20 mL headspace vials with screw caps and septa
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Solid-Phase Microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
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Gas Chromatograph-Mass Spectrometer (GC-MS) system
2. Preparation of Standard Solutions
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Octanal-d16 Stock Solution (100 µg/mL): Accurately weigh 10 mg of Octanal-d16 and dissolve it in 100 mL of methanol.
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Octanal-d16 Working Solution (1 µg/mL): Dilute the stock solution 1:100 with methanol.
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Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the target aldehydes and a constant concentration of the Octanal-d16 internal standard working solution.
3. Sample Preparation and Extraction
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Place a known amount of the sample (e.g., 5 mL of liquid sample or 1 g of homogenized solid sample) into a 20 mL headspace vial.
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Spike the sample with a known volume of the Octanal-d16 working solution (e.g., 50 µL to achieve a final concentration of 100 ng/g).
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Immediately seal the vial with a screw cap and septum.
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Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow for the equilibration of volatile compounds in the headspace.
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Expose the pre-conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to extract the volatile analytes.
4. GC-MS Analysis
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After extraction, retract the SPME fiber and immediately insert it into the hot injection port of the GC-MS for thermal desorption of the analytes.
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Analyze the desorbed compounds using a suitable GC-MS method. Typical parameters are provided in Table 2.
Table 2: Typical GC-MS Parameters
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at 1 mL/min |
| Oven Temperature Program | 50°C (hold 2 min), ramp at 4°C/min to 70°C, then at 20°C/min to 250°C |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (Example) | Octanal: m/z (quantifier), m/z (qualifier) Octanal-d16: m/z (quantifier), m/z (qualifier) |
5. Data Analysis and Quantification
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Identify the peaks corresponding to the target aldehydes and Octanal-d16 based on their retention times and mass spectra.
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Integrate the peak areas of the quantifier ions for each analyte and the internal standard.
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Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.
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Determine the concentration of the analyte in the unknown samples by using the peak area ratio and the calibration curve.
Logical Workflow and Diagrams
The overall workflow for the quantitative analysis of volatile aldehydes using Octanal-d16 as an internal standard can be visualized as a logical sequence of steps.
The core principle of isotope dilution relies on the direct relationship between the analyte concentration and the ratio of the analyte's signal to that of the internal standard.
Conclusion
Octanal-d16 is a critical tool for researchers and professionals in drug development and other scientific fields requiring accurate quantification of volatile aldehydes. Its use as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method to overcome challenges associated with sample preparation and matrix effects. The detailed protocol and workflows presented in this guide offer a practical framework for the implementation of this powerful analytical technique.
References
- 1. Octanal [webbook.nist.gov]
- 2. commons.und.edu [commons.und.edu]
- 3. Octanal | C8H16O | CID 454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
